N-(1-cyanocyclopentyl)-3-fluoro-4-(pyrrolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-3-fluoro-4-(pyrrolidin-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as CPP-115 and belongs to the class of compounds known as GABA aminotransferase inhibitors.
Wirkmechanismus
CPP-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down the neurotransmitter GABA. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, leading to increased GABAergic transmission. This, in turn, leads to a reduction in neuronal excitability, which can have therapeutic effects in disorders such as epilepsy and anxiety.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a range of biochemical and physiological effects. It has been found to increase GABA levels in the brain, reduce neuronal excitability, and have anxiolytic and anticonvulsant effects. CPP-115 has also been shown to improve cognitive function in animal models, although the exact mechanism behind this effect is not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPP-115 for lab experiments is its potency as a GABA aminotransferase inhibitor. This makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, one limitation of CPP-115 is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CPP-115. One area of interest is its potential as a treatment for addiction, particularly in the context of opioid addiction. CPP-115 has been shown to reduce opioid self-administration in animal models, suggesting that it may have potential as a treatment for opioid addiction. Another area of interest is its potential as a cognitive enhancer, particularly in the context of age-related cognitive decline. Further research is needed to fully understand the mechanisms behind these effects and to determine the potential therapeutic applications of CPP-115.
Synthesemethoden
CPP-115 can be synthesized using a method known as the Buchwald-Hartwig coupling reaction. This method involves the reaction between 3-fluoro-4-iodo-N-(1-cyanocyclopentyl)benzamide and pyrrolidine in the presence of a palladium catalyst. The reaction yields CPP-115 as a white solid with a melting point of 198-200°C.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications. It has been found to be a potent GABA aminotransferase inhibitor, which makes it a potential treatment for disorders such as epilepsy, anxiety, and addiction. CPP-115 has also been studied for its potential as a cognitive enhancer, with promising results in animal models.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-3-fluoro-4-pyrrolidin-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c18-14-11-13(5-6-15(14)21-9-3-4-10-21)16(22)20-17(12-19)7-1-2-8-17/h5-6,11H,1-4,7-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIXKJICZNBPND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=C(C=C2)N3CCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-3-fluoro-4-(pyrrolidin-1-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.